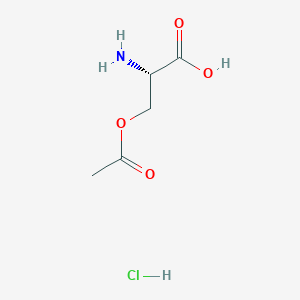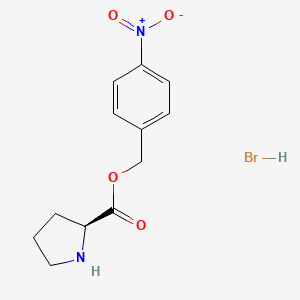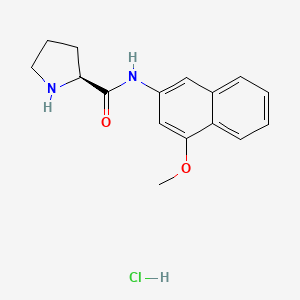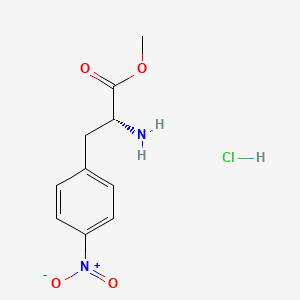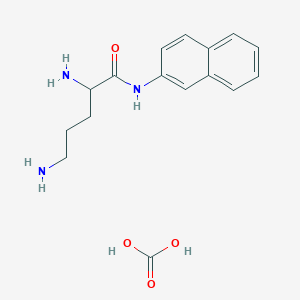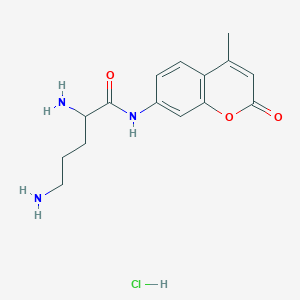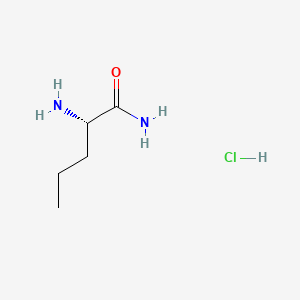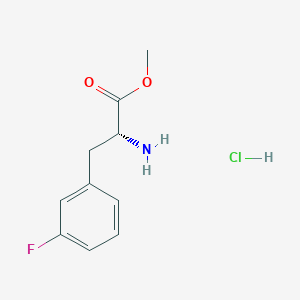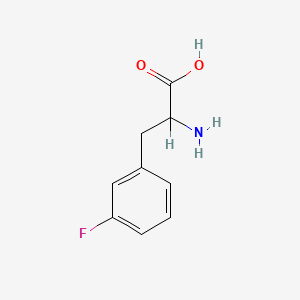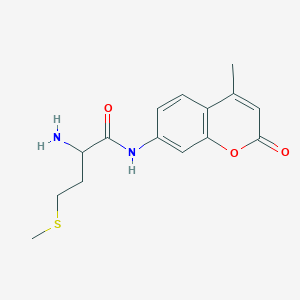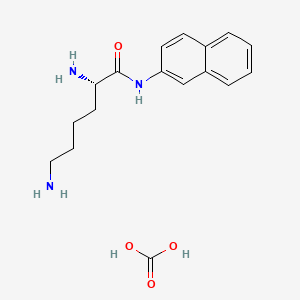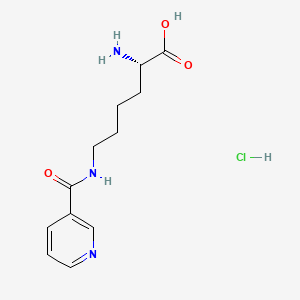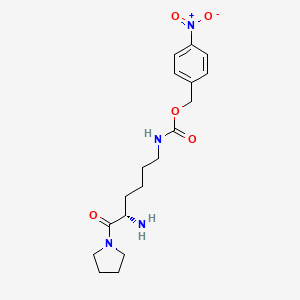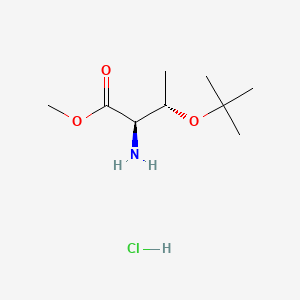
H-D-Thr(tBu)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a t-butyl group protecting the hydroxyl side chain and a methyl ester protecting the carboxyl group. The hydrochloride salt form enhances its solubility and stability.
Aplicaciones Científicas De Investigación
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: As a precursor in the synthesis of therapeutic peptides and other bioactive compounds.
Industry: In the production of specialty chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride typically involves the protection of the hydroxyl and carboxyl groups of threonine. The process begins with the protection of the hydroxyl group using a t-butyl group, followed by the esterification of the carboxyl group with methanol. The final step involves the conversion of the free amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The t-butyl and methyl ester groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of threonine.
Reduction: Alcohol derivatives of threonine.
Substitution: Various threonine derivatives with different protecting groups.
Mecanismo De Acción
The mechanism of action of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride involves its role as a protected amino acid derivative. The t-butyl and methyl ester groups protect the hydroxyl and carboxyl groups, respectively, during peptide synthesis. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- H-D-Threonine(t-butyl)-OH
- H-D-Threonine-O-methyl ester
- H-D-Serine(t-butyl)-O-methyl ester
Uniqueness
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is unique due to its dual protection of both the hydroxyl and carboxyl groups, which makes it particularly useful in peptide synthesis. The hydrochloride salt form further enhances its solubility and stability, making it more versatile compared to other similar compounds.
Propiedades
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
